CYM5442

Description

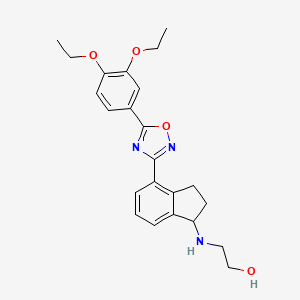

Structure

2D Structure

Properties

IUPAC Name |

2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-3-28-20-11-8-15(14-21(20)29-4-2)23-25-22(26-30-23)18-7-5-6-17-16(18)9-10-19(17)24-12-13-27/h5-8,11,14,19,24,27H,3-4,9-10,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIKTBLZSPQGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648731 | |

| Record name | 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094042-01-9 | |

| Record name | 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CYM5442 on the S1P1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM5442 is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor (GPCR) critically involved in regulating lymphocyte trafficking, endothelial barrier function, and other physiological processes. Its selectivity and distinct binding mode make it a valuable tool for dissecting S1P1 signaling and a promising lead compound in the development of therapeutics for autoimmune diseases and other conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the S1P1 receptor, focusing on its binding characteristics, downstream signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: A Biased Agonist with a Unique Binding Mode

This compound acts as a full agonist for several key downstream effects of S1P1 activation, including receptor phosphorylation, internalization, and ubiquitination.[1] However, its interaction with the receptor is distinct from the endogenous ligand, sphingosine-1-phosphate (S1P). While S1P binding is dependent on interactions with charged residues in the orthosteric binding pocket, this compound is thought to engage a hydrophobic pocket adjacent to this site. This unique binding mode results in a distinct signaling profile, suggesting that this compound may function as a biased agonist, preferentially activating certain downstream pathways over others.

Quantitative Pharmacological Profile of this compound at the S1P1 Receptor

The following tables summarize the available quantitative data for this compound's activity at the S1P1 receptor.

Table 1: In Vitro Potency of this compound in S1P1 Functional Assays

| Assay | Cell Line | Parameter | Value | Reference |

| p42/p44 MAPK Phosphorylation | Wild-Type S1P1 CHO-K1 | EC50 | 46 nM | [2] |

| p42/p44 MAPK Phosphorylation | R120A Mutant S1P1 CHO-K1 | EC50 | 67 nM | [2] |

| p42/p44 MAPK Phosphorylation | E121A Mutant S1P1 CHO-K1 | EC50 | 134 nM | [2] |

| cAMP Inhibition (Forskolin-stimulated) | S1P1-CHO-K1-CRE-bla | EC50 | 1.35 nM | [2] |

| β-Arrestin Recruitment | - | EC50 | Data not available | - |

| GTPγS Binding | - | EC50/Ki | Data not available | - |

Table 2: Functional Effects of this compound on S1P1 Receptor Regulation

| Functional Readout | Agonist Effect | Reference |

| Receptor Phosphorylation | Full Agonist | [1] |

| Receptor Internalization | Full Agonist | [1] |

| Receptor Ubiquitination | Full Agonist | [1] |

Signaling Pathways Activated by this compound

Upon binding to the S1P1 receptor, this compound initiates a cascade of intracellular signaling events.

This compound-induced S1P1 signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's mechanism of action.

p42/p44 MAPK (ERK1/2) Phosphorylation Assay

This assay quantifies the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a key downstream effector of S1P1 signaling.

-

Cell Line: CHO-K1 cells transiently or stably expressing the human S1P1 receptor.

-

Methodology:

-

Cells are seeded in 96-well plates and serum-starved for 18-24 hours.

-

Cells are pre-treated with vehicle or antagonist for 30 minutes.

-

This compound is added at various concentrations and incubated for 5-10 minutes at 37°C.

-

Cells are lysed, and the levels of phosphorylated p42/p44 MAPK are determined using a sandwich ELISA kit or by Western blotting with phospho-specific antibodies.

-

-

Data Analysis: The data are normalized to the maximal response of a full agonist (e.g., S1P) and fitted to a sigmoidal dose-response curve to determine the EC50 value.

S1P1 Receptor Phosphorylation Assay

This assay directly measures the phosphorylation of the S1P1 receptor upon agonist binding, a critical step for β-arrestin recruitment and receptor desensitization.

-

Cell Line: HEK293 cells stably expressing a C-terminally GFP-tagged S1P1 receptor.

-

Methodology:

-

Cells are labeled with [³²P]orthophosphate for 2-4 hours.

-

Cells are stimulated with this compound for various time points.

-

The S1P1-GFP receptor is immunoprecipitated from cell lysates using an anti-GFP antibody.

-

The immunoprecipitates are resolved by SDS-PAGE, and the phosphorylated S1P1-GFP is visualized by autoradiography.

-

-

Data Analysis: The intensity of the phosphorylated receptor band is quantified and compared across different treatment conditions.

S1P1 Receptor Internalization Assay

This assay monitors the agonist-induced translocation of the S1P1 receptor from the plasma membrane to intracellular compartments.

-

Cell Line: HEK293 or U2OS cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP).

-

Methodology (Microscopy-based):

-

Cells are seeded on glass-bottom dishes.

-

Cells are treated with this compound for various time points.

-

Live or fixed cells are imaged using confocal microscopy to visualize the subcellular localization of the S1P1-GFP.

-

-

Methodology (Flow Cytometry-based):

-

Cells are treated with this compound.

-

Surface-expressed receptors are labeled with a primary antibody against an extracellular epitope, followed by a fluorescently labeled secondary antibody.

-

The mean fluorescence intensity of the cell population is measured by flow cytometry, with a decrease in fluorescence indicating receptor internalization.

-

-

Data Analysis: The extent of internalization is quantified by measuring the change in membrane-associated fluorescence or the increase in intracellular vesicles.

S1P1 Receptor Ubiquitination Assay

This assay detects the covalent attachment of ubiquitin to the S1P1 receptor, a signal for receptor degradation.

-

Cell Line: HEK293 cells stably expressing a tagged S1P1 receptor (e.g., S1P1-GFP).

-

Methodology:

-

Cells are treated with this compound.

-

The S1P1 receptor is immunoprecipitated from cell lysates.

-

The immunoprecipitates are subjected to Western blotting and probed with an anti-ubiquitin antibody to detect polyubiquitinated S1P1.

-

-

Data Analysis: The intensity of the ubiquitin smear is quantified to determine the level of receptor ubiquitination.

Workflow for characterizing S1P1 receptor agonists.

Logical Framework: From Molecular Interaction to Physiological Effect

The specific mechanism of action of this compound at the molecular level translates into distinct physiological outcomes.

From molecular binding to physiological response.

Conclusion

This compound is a selective S1P1 receptor agonist with a unique mechanism of action characterized by its interaction with a hydrophobic binding pocket and its role as a full agonist for key receptor regulatory processes. The comprehensive characterization of its pharmacological profile through a suite of in vitro assays provides a robust framework for understanding its therapeutic potential. Further investigation into its β-arrestin and G-protein coupling profile will provide deeper insights into its biased agonism and inform the development of next-generation S1P1 modulators with improved efficacy and safety profiles.

References

The Discovery and Development of CYM5442: A Selective S1P1 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CYM5442 is a potent, highly selective, and orally active agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1] This technical guide details the discovery, mechanism of action, and preclinical development of this compound, a compound that has garnered significant interest for its therapeutic potential in various inflammatory and autoimmune disorders. Through a comprehensive review of key studies, this document outlines the pharmacological properties of this compound, its effects on cellular signaling pathways, and its in vivo efficacy in various disease models. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of its preclinical profile.

Introduction

The sphingosine-1-phosphate (S1P) signaling pathway plays a crucial role in regulating a multitude of physiological processes, including lymphocyte trafficking, endothelial barrier function, and cardiovascular homeostasis. The discovery of FTY720 (fingolimod), a non-selective S1P receptor modulator, as an effective treatment for multiple sclerosis highlighted the therapeutic potential of targeting this pathway. However, the broad activity of FTY720 across multiple S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5) is associated with a range of side effects. This prompted the search for more selective S1P1 receptor agonists, with the hypothesis that specific activation of S1P1 would retain the desired immunomodulatory effects while minimizing off-target effects. This compound emerged from these efforts as a highly selective S1P1 agonist.[2][3]

Discovery and Selectivity

This compound was identified through a chemical optimization program aimed at discovering novel S1P receptor agonists.[4] It is a chemically optimized version of an initial hit compound, CYM-5181.[4] Unlike the endogenous ligand S1P, which contains a zwitterionic headgroup that interacts with conserved arginine and glutamate (B1630785) residues in the orthosteric binding site of S1P receptors, this compound is a hydrophobic molecule that activates S1P1 through a distinct hydrophobic pocket.[4] This unique binding mode contributes to its high selectivity for the S1P1 receptor.

Quantitative Data: Receptor Selectivity and Potency

| Parameter | Value | Receptor(s) | Assay Type | Reference |

| EC50 | 1.35 nM | Human S1P1 | Not Specified | [1] |

| EC50 | 46 nM | Human S1P1 | p42/p44-MAPK Phosphorylation in CHO-K1 cells | [1] |

| Activity | Inactive | S1P2, S1P3, S1P4, S1P5 | Not Specified | [1] |

Mechanism of Action

This compound functions as a full agonist at the S1P1 receptor.[2][4] Its binding to S1P1 initiates a cascade of intracellular signaling events that mimic the effects of the natural ligand, S1P.

S1P1 Receptor Activation and Downstream Signaling

Upon binding, this compound induces conformational changes in the S1P1 receptor, leading to the activation of downstream signaling pathways. A key pathway activated by this compound is the p42/p44 mitogen-activated protein kinase (MAPK) pathway, also known as the ERK pathway.[1][4] This activation is S1P1-dependent.

Caption: this compound-mediated activation of the S1P1 receptor and the downstream MAPK/ERK signaling cascade.

Receptor Internalization, Phosphorylation, and Ubiquitination

Similar to the endogenous ligand S1P, this compound induces the internalization, phosphorylation, and ubiquitination of the S1P1 receptor.[4][5] These processes are critical for receptor desensitization and down-regulation, which are thought to be central to the mechanism of action of S1P1 agonists in modulating lymphocyte trafficking.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacology of CYM5442: A Selective S1P1 Receptor Agonist

CYM5442 is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in immune cell trafficking and endothelial barrier function. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as a full agonist at the S1P1 receptor.[1] Unlike the endogenous ligand sphingosine-1-phosphate (S1P), which interacts with conserved arginine and glutamic acid residues in the receptor's transmembrane domain, this compound is thought to bind to a distinct hydrophobic pocket.[1] This unique binding mode allows it to activate the receptor without requiring the typical headgroup interactions of S1P.[1]

Upon binding, this compound induces a conformational change in the S1P1 receptor, leading to the activation of several downstream signaling pathways. A primary pathway activated by this compound is the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[1][2] Additionally, this compound has been shown to modulate the NF-κB signaling pathway, which is crucial in inflammatory responses.[3][4] Activation of S1P1 by this compound also leads to receptor phosphorylation, internalization, and ubiquitination, which are key events in receptor desensitization and signaling termination.[1][5][6]

In vivo, the primary pharmacological effect of this compound is the induction of lymphopenia, a reduction in the number of circulating lymphocytes in the blood.[1] This is achieved by preventing the egress of lymphocytes from secondary lymphoid organs.[1] this compound has also demonstrated neuroprotective effects in the retina and can penetrate the central nervous system.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.

| Parameter | Value | Cell Line/System | Assay Type | Reference |

| EC50 | 1.35 nM | Stably transfected CHO-K1 cells | CRE reporter assay | [1][2] |

| EC50 | 46 nM | CHO-K1 cells transfected with S1P1 | p42/p44-MAPK phosphorylation | [2] |

| EC50 | 67 nM | CHO-K1 cells with R120A S1P1 mutant | p42/p44-MAPK phosphorylation | [2] |

| EC50 | 134 nM | CHO-K1 cells with E121A S1P1 mutant | p42/p44-MAPK phosphorylation | [1][2] |

Table 1: In Vitro Potency of this compound

| Receptor Subtype | Agonist Activity (Emax) | EC50 | Antagonist Activity (IC50) | Reference |

| S1P1 | 100% | 1.35 ± 0.25 nM | N.A. | [1] |

| S1P2 | N.A. | N.A. | N.A. | [1][2] |

| S1P3 | Inactive | - | - | [2] |

| S1P4 | Inactive | - | - | [2] |

| S1P5 | Inactive | - | - | [2] |

Table 2: Selectivity Profile of this compound against S1P Receptor Subtypes N.A. denotes "Not Applicable" or "Not Assessed".

Signaling Pathways and Experimental Workflows

This compound-Induced S1P1 Signaling Pathway

Caption: this compound binds to the S1P1 receptor, activating downstream signaling pathways.

Experimental Workflow for p42/p44 MAPK Phosphorylation Assay

Caption: Workflow for determining agonist-induced p42/p44 MAPK phosphorylation.

Detailed Experimental Protocols

p42/p44 MAPK Phosphorylation ELISA

This protocol is used to quantify the activation of the MAPK pathway in response to this compound.

-

Cell Culture and Transfection:

-

Cell Treatment:

-

Prior to agonist stimulation, cells are serum-starved for 4 hours in DMEM.[1]

-

For antagonist studies, cells are pre-incubated with the S1P1 antagonist W146 (10 μM) for 1 hour or the MEK1 inhibitor U0126 (10 μM) for 30 minutes.[1]

-

Cells are then stimulated with varying concentrations of this compound or S1P for 5 minutes, which is the time point for maximal activation.[1][6]

-

-

ELISA Procedure:

S1P1 Receptor Internalization Assay

This assay visualizes the agonist-induced internalization of the S1P1 receptor.

-

Cell Line:

-

HEK293 cells stably expressing human S1P1 tagged with Green Fluorescent Protein (S1P1-GFP) are used.[1]

-

-

Treatment:

-

Imaging:

In Vivo Lymphopenia Assay

This protocol assesses the ability of this compound to induce lymphopenia in an animal model.

-

Animal Model:

-

Male C57BL/6 mice are used for these experiments.[1]

-

-

Drug Administration:

-

Blood Collection and Analysis:

-

At various time points post-injection (e.g., 5 hours), blood is collected into EDTA-containing tubes.[1]

-

The numbers of circulating B-cells (B220+) and T-cells (CD4+ and CD8+) are determined by fluorescence-activated cell sorting (FACS) analysis.[1]

-

Serum drug concentrations can also be measured from the collected blood samples using LC-MS/MS.[1]

-

References

- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]

- 4. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

In-depth Technical Guide: Selectivity Profile of CYM5442 and Its Inactive Sphingosine-1-Phosphate (S1P) Receptor Subtypes

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sphingosine-1-phosphate (S1P) receptor agonist CYM5442, with a specific focus on identifying its inactive receptor subtypes. The document details its selectivity profile, presents quantitative data from functional assays, outlines relevant experimental protocols, and illustrates key pathways and workflows.

Introduction: this compound, a Selective S1P1 Receptor Agonist

Sphingosine-1-phosphate (S1P) is a crucial lipid signaling molecule that mediates a wide range of cellular processes by binding to five distinct G protein-coupled receptors (GPCRs): S1P1, S1P2, S1P3, S1P4, and S1P5.[1][2] These receptors are key therapeutic targets for various conditions, particularly autoimmune diseases.[3] this compound is a potent and highly selective agonist developed to specifically target the S1P1 receptor subtype.[1][4] Its selectivity is critical for achieving targeted therapeutic effects while minimizing off-target effects that may arise from activating other S1P receptor subtypes.[5][6] This guide focuses on the receptor subtypes for which this compound demonstrates no significant agonistic activity.

Selectivity Profile: Inactive S1P Receptor Subtypes for this compound

Functional assays have demonstrated that this compound is a full and potent agonist for the S1P1 receptor.[1][7] Conversely, it exhibits a clear lack of activity at the S1P2 and S1P3 receptor subtypes.[1][4] Furthermore, it shows negligible activity at the S1P4 receptor and only very weak partial agonism at the S1P5 receptor at high concentrations, rendering these subtypes functionally inactive under typical physiological conditions.[1]

Quantitative Data Presentation

The selectivity of this compound across the human S1P receptor family has been quantified using various functional assays. The data below is summarized from studies measuring agonist activity.

Table 1: Functional Activity of this compound at Human S1P Receptors

| Receptor Subtype | Agonist Format (EC50) | Agonist Format (Emax) | Antagonist Format (IC50) |

|---|---|---|---|

| S1P1 | 1.35 ± 0.25 nM | 100% | Not Applicable |

| S1P2 | No Activity | No Activity | No Activity |

| S1P3 | No Activity | No Activity | No Activity |

| S1P4 | No Activity | No Activity | Not Determined |

| S1P5 | > 10,000 nM | 20% at 10 µM | Not Determined |

Data sourced from Gonzalez-Cabrera et al. (2012).[1] "No Activity" (N.A.) indicates no response was detected in the agonist or antagonist assays.[1]

S1P1 Signaling Pathway (Active Pathway for this compound)

To understand the functional consequence of this compound's selectivity, it is useful to visualize the signaling cascade it activates. As a potent S1P1 agonist, this compound initiates signaling exclusively through the Gi/o family of G proteins.[8] This activation leads to downstream effects, including the activation of the Ras-ERK (p42/p44 MAPK) pathway, which influences cell proliferation and migration, and the Rac-CDC42 pathway, which is involved in cytoskeletal rearrangement and cell migration.[8][9]

Figure 1: Simplified S1P1 receptor signaling pathway activated by this compound.

Experimental Protocols

The determination of agonist activity and selectivity involves robust functional assays that measure a specific cellular response following receptor activation. The GTPγS binding assay is a primary method for quantifying the direct activation of G proteins by a GPCR agonist.[10][11]

This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.[10][12] It is a direct measure of G protein activation.

-

Membrane Preparation : Cell membranes are prepared from cell lines stably overexpressing a specific human S1P receptor subtype (e.g., S1P1, S1P2, etc.).

-

Assay Buffer : Membranes are diluted in an assay buffer typically containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and GDP (e.g., 10 µM) to facilitate nucleotide exchange.

-

Incubation : Membranes are incubated in a 96-well plate with varying concentrations of the test compound (this compound).

-

Initiation : The reaction is initiated by adding [³⁵S]GTPγS to a final concentration of approximately 0.1-0.5 nM.

-

Reaction & Termination : The plate is incubated at 30°C for 30-60 minutes to allow for nucleotide binding. The reaction is terminated by rapid filtration through a filtermat, which traps the membranes.

-

Detection : Unbound [³⁵S]GTPγS is washed away, and the radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis : The amount of bound [³⁵S]GTPγS is plotted against the concentration of this compound to generate a dose-response curve, from which EC50 and Emax values are calculated.

For Gi-coupled receptors like S1P1, agonists inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). For receptors that may couple to other G proteins (like S1P2 and S1P3), changes in cAMP can also be measured.[1]

-

Cell Culture : CHO-K1 cells stably expressing the target S1P receptor (e.g., S1P2 or S1P3) are cultured.

-

Stimulation : Cells are treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate a baseline level of cAMP production.

-

Agonist Addition : Concurrently, cells are treated with varying concentrations of this compound. The endogenous ligand S1P is used as a positive control.

-

Incubation : The cells are incubated to allow for receptor activation and modulation of cAMP levels.

-

Measurement : cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).

-

Analysis : For this compound, no significant change in forskolin-stimulated cAMP levels was observed for S1P2 and S1P3, indicating a lack of agonist activity.[1]

Figure 2: Experimental workflow for determining S1P receptor subtype selectivity.

Logical Relationship: this compound and S1P Receptor Subtypes

The relationship between this compound and the five S1P receptor subtypes can be summarized visually to highlight its selectivity.

Figure 3: Relationship between this compound and S1P receptor subtypes.

Conclusion

This compound is a highly selective S1P1 receptor agonist. Extensive in vitro pharmacological profiling confirms that it is functionally inactive at S1P2, S1P3, and S1P4 receptors, and demonstrates only negligible partial agonism at S1P5 at very high concentrations.[1][4] This distinct selectivity profile makes this compound a valuable research tool for isolating S1P1-mediated biological functions and a promising candidate for therapeutic strategies that require precise targeting of the S1P1 pathway.

References

- 1. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. academic.oup.com [academic.oup.com]

- 6. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S1PR1 - Wikipedia [en.wikipedia.org]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

CYM5442: A Researcher's Guide to a Selective S1P₁ Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CYM5442 has emerged as a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P₁), a critical regulator of lymphocyte trafficking, endothelial barrier function, and numerous other physiological processes. This document provides a comprehensive technical overview of this compound as a research tool, summarizing key quantitative data, detailing experimental protocols, and visualizing its signaling pathways and experimental workflows.

Unveiling the Molecular Profile of this compound

This compound is a powerful tool for dissecting S1P₁ signaling due to its high selectivity over other S1P receptor subtypes (S1P₂, S1P₃, S1P₄, and S1P₅). This selectivity allows for the specific interrogation of S1P₁-mediated pathways without the confounding effects of activating other receptors.[1]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative parameters of this compound's activity in various in vitro functional assays.

Table 1: In Vitro Potency and Efficacy of this compound at S1P₁

| Assay Type | Cell Line | Parameter | Value | Reference |

| CRE Transcription Inhibition | CHO-K1 cells stably expressing human S1P₁ | EC₅₀ | 1.35 ± 0.25 nM | [2] |

| p42/p44 MAPK Phosphorylation | CHO-K1 cells transiently transfected with WT S1P₁ | EC₅₀ | 46 nM | [1][2] |

| p42/p44 MAPK Phosphorylation (R¹²⁰A mutant S1P₁) | CHO-K1 cells | EC₅₀ | 67 nM | [1][2] |

| p42/p44 MAPK Phosphorylation (E¹²¹A mutant S1P₁) | CHO-K1 cells | EC₅₀ | 134 nM | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Effect | Dosage | Parameter | Value | Reference |

| Mouse | Lymphopenia (B-lymphocytes) | 10 mg/kg (i.p.) | % decrease vs. vehicle | 65% | [2] |

| Mouse | Lymphopenia (T-lymphocytes) | 10 mg/kg (i.p.) | % decrease vs. vehicle | 85% | [2] |

| Rat (ocular ET-1 model) | Retinal Neuroprotection | 1 mg/kg (i.p.) | - | Preserved visual function | [1] |

| Mouse (aGVHD model) | Inhibition of aGVHD | 3 mg/kg (i.p.) | - | Significantly prolonged survival | [3] |

Delving into the Mechanism of Action

This compound activates S1P₁ through a unique binding mode that does not rely on the canonical interactions with charged residues (R¹²⁰ and E¹²¹) typically required for the endogenous ligand, sphingosine-1-phosphate (S1P).[2] This distinct mechanism makes this compound an invaluable tool for studying alternative modes of receptor activation. Upon binding, this compound induces a cascade of downstream signaling events.

S1P₁ Signaling Pathways Activated by this compound

This compound binding to S1P₁ initiates both G-protein dependent and independent signaling pathways. The primary G-protein coupled to S1P₁ is the inhibitory G-protein, Gαi.

Caption: this compound-induced S1P₁ signaling cascade.

Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity and CREB-mediated gene transcription.[2] The dissociated Gβγ subunits can activate downstream effectors such as phosphoinositide 3-kinase (PI3K) and the Ras-Raf-MEK-ERK (p42/p44 MAPK) pathway.[2]

Furthermore, this compound induces the recruitment of β-arrestin to the S1P₁ receptor.[4] This leads to receptor phosphorylation, internalization, and ubiquitination, processes that are crucial for receptor desensitization and downstream signaling.[2][5]

Experimental Protocols for Studying this compound

This section provides detailed methodologies for key experiments cited in the literature for characterizing the activity of this compound.

In Vitro Assays

1. p42/p44 MAPK Phosphorylation ELISA

This assay quantifies the activation of the ERK pathway in response to this compound.

-

Cell Line: CHO-K1 cells transiently transfected with wild-type or mutant human S1P₁.

-

Protocol:

-

Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Starve cells in serum-free medium for 4 hours prior to the experiment.

-

Pre-incubate cells with vehicle or antagonists (e.g., 10 µM W146) for 1 hour.[2]

-

Stimulate cells with a concentration range of this compound or S1P for 5 minutes.[2]

-

Lyse the cells according to the ELISA kit manufacturer's instructions (e.g., Cell Signaling Technology).

-

Perform the phospho-p42/p44 MAPK ELISA as per the manufacturer's protocol.

-

Read the absorbance at the appropriate wavelength and analyze the data to determine EC₅₀ values.

-

2. CRE-β-Lactamase Reporter Assay

This assay measures the inhibition of cAMP production by monitoring the activity of a cAMP-responsive element (CRE)-driven reporter gene.

-

Cell Line: CHO-K1 cells stably expressing human S1P₁ and a CRE-β-lactamase reporter gene.

-

Protocol:

-

Plate cells in a 384-well plate.

-

Add forskolin (B1673556) (2 µM final concentration) to stimulate adenylyl cyclase.[2]

-

Immediately add a concentration range of this compound or other agonists.

-

Incubate for 2 hours.[2]

-

Add the β-lactamase substrate and read the fluorescence on a plate reader.

-

Calculate the inhibition of forskolin-stimulated activity to determine agonist potency.

-

3. S1P₁ Receptor Internalization Assay

This assay visualizes the agonist-induced translocation of the S1P₁ receptor from the plasma membrane to intracellular compartments.

-

Cell Line: HEK293 cells stably expressing human S1P₁ tagged with Green Fluorescent Protein (S1P₁-GFP).[2][5]

-

Protocol:

-

Seed cells on glass-bottom dishes.

-

Stimulate cells with 500 nM this compound for various time points (e.g., 45 minutes).[2]

-

Fix the cells with 4% paraformaldehyde.

-

Image the cells using a confocal microscope.

-

Observe the redistribution of the GFP signal from the plasma membrane to intracellular vesicles.

-

Caption: Workflow for S1P₁ receptor internalization assay.

In Vivo Models

1. Induction of Lymphopenia in Mice

This model assesses the in vivo efficacy of this compound in sequestering lymphocytes from the circulation, a hallmark of S1P₁ activation.

-

Animal Model: C57BL/6 mice.[2]

-

Protocol:

-

Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2]

-

At a specified time point (e.g., 5 hours post-injection), collect blood samples via cardiac puncture or tail vein into EDTA-containing tubes.[2]

-

Perform a complete blood count (CBC) using an automated hematology analyzer to determine the total white blood cell (WBC) count.

-

For differential lymphocyte counts, stain whole blood with fluorescently labeled antibodies against T-cell (e.g., CD3, CD4, CD8) and B-cell (e.g., B220) markers.

-

Analyze the stained samples by flow cytometry to quantify the percentage and absolute number of circulating T and B lymphocytes.

-

2. Acute Graft-versus-Host Disease (aGVHD) Mouse Model

This model evaluates the immunomodulatory effects of this compound in a disease context.

-

Animal Model: Major MHC-mismatched allogeneic bone marrow transplantation model (e.g., C57BL/6 donors into lethally irradiated BALB/c recipients).[3]

-

Protocol:

-

Lethally irradiate recipient mice.

-

Transplant bone marrow cells and splenocytes from donor mice.

-

Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle daily for a specified period (e.g., day -1 to day 3 post-transplantation).[3]

-

Monitor mice for clinical signs of aGVHD, including weight loss, posture, activity, fur texture, and skin integrity, and assign a clinical score.

-

At the end of the study, collect target organs (e.g., liver, lung, intestine) for histopathological analysis to assess the severity of GVHD.

-

Analyze survival data to determine the therapeutic efficacy of this compound.

-

Caption: Experimental workflow for the aGVHD mouse model.

Conclusion

This compound is a versatile and highly specific research tool for investigating S1P₁ signaling. Its unique mechanism of action and well-characterized in vitro and in vivo activities make it an indispensable compound for researchers in immunology, pharmacology, and drug discovery. The detailed protocols and summarized data provided in this guide aim to facilitate the effective use of this compound in advancing our understanding of S1P₁ biology and its role in health and disease.

References

- 1. Murine models of acute GVHD [bio-protocol.org]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

CYM5442 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYM5442 is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking and endothelial barrier function.[1][2][3] Its selectivity and in vivo efficacy have made it a valuable tool for studying S1P1 signaling and a potential lead compound for the development of therapeutics for autoimmune diseases and inflammatory conditions. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biological activity, the molecular basis of its interaction with the S1P1 receptor, and the experimental methodologies used to characterize it.

Quantitative Biological Data

The following table summarizes the key quantitative data for this compound's activity on the S1P1 receptor.

| Parameter | Cell Line | Assay Type | Value | Reference |

| EC50 (S1P1 Receptor) | - | - | 1.35 nM | [1] |

| EC50 (p42/p44-MAPK Phosphorylation) | CHO-K1 cells expressing wild-type S1P1 | MAPK Phosphorylation Assay | 46 nM | [1][4] |

| EC50 (p42/p44-MAPK Phosphorylation) | CHO-K1 cells expressing R120A mutant S1P1 | MAPK Phosphorylation Assay | 67 nM | [1] |

| EC50 (p42/p44-MAPK Phosphorylation) | CHO-K1 cells expressing E121A mutant S1P1 | MAPK Phosphorylation Assay | 134 nM | [1] |

| Selectivity | - | - | Inactive against S1P2, S1P3, S1P4, and S1P5 | [1] |

Structure-Activity Relationship Insights

While a broad SAR campaign with numerous this compound analogs is not publicly available, mutagenesis studies on the S1P1 receptor have provided critical insights into the binding mode of this compound and how it differs from the endogenous ligand, sphingosine-1-phosphate (S1P).

The residues Arginine 120 (R120) and Glutamic acid 121 (E121) in the S1P1 receptor are crucial for the binding of S1P through electrostatic interactions with the phosphate (B84403) and amine headgroups of the ligand.[4] Mutation of these residues to alanine (B10760859) (R120A and E121A) abolishes S1P binding and signaling.[4]

In contrast, this compound retains significant activity at both R120A and E121A mutant receptors, as evidenced by the modest changes in its EC50 for p42/p44-MAPK phosphorylation (see table above).[1] This strongly suggests that This compound does not rely on the same polar interactions as S1P for its agonist activity . Instead, it is hypothesized to bind to a distinct, more hydrophobic pocket within the S1P1 receptor. This finding is significant for the design of future S1P1 agonists with potentially different pharmacological profiles.

Signaling Pathways and Mechanisms of Action

This compound, as a selective S1P1 agonist, triggers several downstream signaling pathways that mediate its biological effects.

Lymphocyte Trafficking

Activation of S1P1 on lymphocytes is a key signal for their egress from secondary lymphoid organs into the bloodstream. By persistently activating and internalizing S1P1 receptors, this compound leads to a profound and sustained reduction in circulating lymphocytes, a phenomenon known as lymphopenia.[2][4] This is the primary mechanism behind its immunosuppressive effects.

Caption: this compound-induced lymphopenia via S1P1 receptor modulation.

Anti-inflammatory Effects on Endothelial Cells

This compound has been shown to exert anti-inflammatory effects by acting on endothelial cells. In the context of graft-versus-host disease, this compound treatment leads to the downregulation of the chemokines CCL2 and CCL7 in endothelial cells.[2][3] This reduction in chemokine expression inhibits the recruitment of monocytes and macrophages to sites of inflammation.

Caption: Anti-inflammatory mechanism of this compound on endothelial cells.

Inhibition of NF-κB Signaling

In endothelial cells infected with influenza A virus, this compound has been demonstrated to inhibit the expression of the adhesion molecule ICAM1.[5] This effect is mediated through the suppression of the NF-κB signaling pathway. The mechanism involves the upregulation of β-arrestin 2, which in turn inhibits the activation of NF-κB.

Caption: this compound inhibits NF-κB signaling via β-arrestin 2.

Experimental Protocols

S1P1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity of a compound to the S1P1 receptor.

-

Materials:

-

Cell membranes expressing the human S1P1 receptor.

-

[³²P]S1P (radioligand).

-

Assay buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.5.

-

Test compound (e.g., this compound) at various concentrations.

-

Glass fiber filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with the radioligand ([³²P]S1P) and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through the glass fiber filter plates.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

p42/p44-MAPK Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK signaling pathway downstream of S1P1 receptor activation.

-

Materials:

-

CHO-K1 cells stably expressing the human S1P1 receptor (wild-type or mutant).

-

Serum-free cell culture medium.

-

Test compound (e.g., this compound) at various concentrations.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-p42/p44 MAPK and anti-total-p42/p44 MAPK.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Starve the cells in serum-free medium for several hours to reduce basal MAPK activation.

-

Treat the cells with different concentrations of the test compound for a specified time (e.g., 5-10 minutes).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-p42/p44 MAPK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p42/p44 MAPK to normalize for protein loading.

-

Quantify the band intensities to determine the EC50 value for MAPK phosphorylation.

-

In Vivo Lymphopenia Assay

This assay assesses the ability of a compound to reduce the number of circulating lymphocytes in an animal model.

-

Materials:

-

Mice (e.g., C57BL/6).

-

Test compound (e.g., this compound) formulated for administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection).

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).

-

Automated hematology analyzer or flow cytometer with antibodies against lymphocyte markers (e.g., CD4, CD8, B220).

-

-

Procedure:

-

Administer the test compound to the mice at a specific dose.

-

Collect blood samples at various time points after administration (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the blood samples using a hematology analyzer to determine the total lymphocyte count.

-

Alternatively, use flow cytometry to quantify the absolute numbers of different lymphocyte subsets (T cells, B cells).

-

Compare the lymphocyte counts in the treated group to a vehicle-treated control group to determine the extent and duration of lymphopenia.

-

Conclusion

This compound is a cornerstone tool for investigating S1P1 receptor biology. Its high potency and selectivity, coupled with the understanding of its unique binding mode that circumvents the canonical S1P interaction sites, provide a solid foundation for the rational design of next-generation S1P1 modulators. The detailed experimental protocols and an understanding of its downstream signaling pathways outlined in this guide are intended to facilitate further research and development in this promising therapeutic area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

CYM5442: A Technical Guide to Blood-Brain Barrier Penetration and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

CYM5442 is a potent and highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1P1).[1] Its ability to readily cross the blood-brain barrier (BBB) positions it as a significant tool for investigating the roles of S1P1 in the central nervous system (CNS) and as a potential therapeutic agent for a range of neurological disorders.[2] This technical guide provides a comprehensive overview of this compound, with a focus on its BBB penetration, mechanism of action, and preclinical efficacy. Quantitative data are summarized, key experimental protocols are detailed, and relevant signaling pathways and workflows are visualized to facilitate a deeper understanding of this promising compound.

Introduction

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play crucial roles in a multitude of physiological processes, including immune cell trafficking, vascular development, and neuronal function.[3][4] The S1P1 subtype, in particular, has emerged as a key therapeutic target for autoimmune diseases, most notably multiple sclerosis.[4][5][6] this compound distinguishes itself as a highly selective S1P1 agonist that is orally active and demonstrates significant penetration into the central nervous system.[1][2] This unique characteristic allows for the exploration of its effects directly within the brain parenchyma, offering potential therapeutic avenues for neuroinflammatory and neurodegenerative conditions.[7][8]

Blood-Brain Barrier Penetration: Quantitative Data

A critical attribute of any CNS-targeted therapeutic is its ability to effectively cross the blood-brain barrier. This compound has been shown to be highly CNS penetrant.[2]

| Parameter | Value | Species | Dosing | Reference |

| Brain-to-Plasma Ratio | ~13:1 | Mouse | 10 mg/kg i.p. for 2 hours | [2] |

| Brain Concentration | 13.7 ± 2.9 µM | Mouse | 10 mg/kg i.p. for 2 hours | [2] |

| Plasma Concentration | 1.08 ± 0.3 µM | Mouse | 10 mg/kg i.p. for 2 hours | [2] |

| Oral Bioavailability (F) | 26% | Rat | 2 mg/kg P.O. | [2] |

| Half-life (t1/2) | 3 hours | Rat | 2 mg/kg P.O. | [2][3] |

| Half-life (t1/2) | 50 minutes | Rat | 1 mg/kg i.v. | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by selectively binding to and activating the S1P1 receptor.[1] This activation initiates a cascade of intracellular signaling events that can vary depending on the cell type.

S1P1 Receptor Activation and Downstream Signaling

Upon binding of this compound, the S1P1 receptor undergoes a conformational change, leading to the activation of several downstream pathways. In vitro studies have demonstrated that this compound is a full agonist for S1P1 internalization, phosphorylation, and ubiquitination.[2][9] One of the key pathways activated is the p42/p44 mitogen-activated protein kinase (MAPK) pathway.[1][2]

Figure 1: this compound-induced S1P1-mediated activation of the p42/p44 MAPK pathway.

Modulation of Neuroinflammation

A significant aspect of this compound's therapeutic potential lies in its anti-inflammatory effects within the CNS.[10] Studies have shown that this compound can suppress neuroinflammation by inhibiting the activation of the NF-κB signaling pathway.[11][12] This inhibition is mediated by β-arrestin 2.[11][12] In endothelial cells, this compound treatment has been shown to downregulate the expression of adhesion molecules like ICAM1, which are crucial for the infiltration of immune cells into the brain.[11] Furthermore, this compound can modulate the production of chemokines, such as CCL2 and CCL7, by endothelial cells, thereby reducing the migration of monocytes and macrophages.[3][13]

Figure 2: this compound-mediated inhibition of the NF-κB pathway and neuroinflammation.

Preclinical Efficacy in Neurological Disease Models

The ability of this compound to penetrate the BBB and exert anti-inflammatory and neuroprotective effects has been demonstrated in various preclinical models of neurological disorders.

Traumatic Brain Injury (TBI)

In a mouse model of TBI, this compound administration significantly attenuated neurological deficits and reduced brain edema.[7][14][15] The protective effect was associated with a reduction in BBB permeability by inhibiting vesicular transcytosis in cerebrovascular endothelial cells.[7][14][15][16]

| Outcome Measure | Effect of this compound (3 mg/kg) | Time Point | Reference |

| Neurological Deficit Score | Significantly improved | 1, 3, 5, and 7 days post-TBI | [14] |

| Brain Water Content | Significantly reduced | 24 and 72 hours post-TBI | [14] |

| Cerebral Blood Flow | Significantly improved | 1 and 3 days post-TBI | [14] |

Multiple Sclerosis (MS)

As an S1P1 agonist, this compound has shown efficacy in a murine model of multiple sclerosis by inducing reversible lymphopenia, which is a key mechanism of action for approved MS therapies like fingolimod.[3] This sequestration of lymphocytes prevents their infiltration into the CNS, thereby reducing inflammation and demyelination.[6][17]

Alzheimer's Disease (AD)

Recent studies have highlighted the potential of targeting S1P1 signaling in Alzheimer's disease.[8][18] Changes in sphingolipid metabolism have been observed in AD brains, and S1P1 receptor activity is altered during disease progression.[8][19] While direct efficacy data for this compound in AD models is emerging, its ability to modulate neuroinflammation and its high brain penetration make it a compelling candidate for further investigation in this and other neurodegenerative protein misfolding disorders.[10][20]

Experimental Protocols

Assessment of Blood-Brain Barrier Penetration

A common in vivo method to determine the extent of BBB penetration is to measure the brain-to-plasma concentration ratio of the compound.[21][22][23]

Figure 3: Experimental workflow for determining the brain-to-plasma ratio of this compound.

Methodology:

-

Animal Dosing: Male C57BL/6 mice are administered this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 10 mg/kg).[2]

-

Sample Collection: At a predetermined time point (e.g., 2 hours), animals are euthanized, and blood and brain tissue are collected.[2] Blood is processed to obtain plasma.

-

Sample Preparation: Brain tissue is weighed and homogenized in a suitable solvent (e.g., acetonitrile).[2]

-

Quantification: The concentration of this compound in both plasma and brain homogenate is determined using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

-

Calculation: The brain-to-plasma ratio is calculated by dividing the concentration of this compound in the brain by its concentration in the plasma.

In Vitro S1P1 Receptor Activation Assays

The functional activity of this compound on the S1P1 receptor can be assessed using various in vitro assays.

p42/p44 MAPK Phosphorylation Assay:

-

Cell Culture: CHO-K1 cells are transiently transfected to express the human S1P1 receptor.[2]

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Lysis and Analysis: Cell lysates are collected, and the levels of phosphorylated p42/p44 MAPK are measured using an ELISA-based assay.[2]

Receptor Internalization Assay:

-

Cell Line: HEK293 cells stably expressing S1P1 tagged with Green Fluorescent Protein (S1P1-GFP) are used.[2][4]

-

Treatment: Cells are incubated with this compound (e.g., 500 nM).

-

Microscopy: The internalization of the S1P1-GFP receptor from the plasma membrane to intracellular vesicles is visualized and quantified using fluorescence microscopy.[4]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its high selectivity for the S1P1 receptor and its excellent blood-brain barrier penetration. The data presented in this guide highlight its potential to modulate neuroinflammation and provide neuroprotection in a variety of CNS disorders. The detailed experimental protocols and visualized signaling pathways offer a framework for researchers and drug development professionals to further explore the therapeutic utility of this compound and other S1P1 modulators in the context of neurological diseases. Further investigation into its long-term efficacy and safety profile in relevant disease models is warranted to translate these preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sphingosine 1-phosphate receptor 1 and 3 are upregulated in multiple sclerosis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neurologylive.com [neurologylive.com]

- 7. researchgate.net [researchgate.net]

- 8. Sphingosine 1-phosphate receptor subtype 1 (S1P1) activity in the course of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting Neuroinflammation by Pharmacologic Downregulation of Inflammatory Pathways Is Neuroprotective in Protein Misfolding Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]

- 12. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood–brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective sphingosine-1-phosphate receptor 1 modulator attenuates blood-brain barrier disruption following traumatic brain injury by inhibiting vesicular transcytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Examining the effects of S1P receptor drugs in Alzheimer’s disease | HRB | Health Research Board [hrb.ie]

- 19. Dysregulation of sphingosine-1-phosphate (S1P) and S1P receptor 1 signaling in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sphingosine 1‐phosphate attenuates neuronal dysfunction induced by amyloid‐β oligomers through endocytic internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Brain-to-blood ratio - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of CYM5442-Induced Lymphopenia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CYM5442 is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its therapeutic potential, particularly in autoimmune diseases, is linked to its ability to induce a profound but reversible lymphopenia.[3] This document provides a detailed technical overview of the molecular and cellular mechanisms by which this compound causes this reduction in peripheral lymphocyte counts. The core mechanism involves this compound acting as a functional antagonist of the S1P1 receptor on lymphocytes. By binding to and inducing the internalization of S1P1, this compound disrupts the natural process of lymphocyte egress from secondary lymphoid organs, effectively sequestering them away from systemic circulation.[3][4] This guide will dissect the underlying signaling pathways, present key quantitative data from preclinical studies, and detail the experimental protocols used to elucidate this mechanism.

The Physiological Role of S1P1 in Lymphocyte Trafficking

Lymphocyte recirculation is a fundamental process for immune surveillance, allowing lymphocytes to patrol the body for foreign antigens.[5][6] The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, back into circulation is not a passive process. It is actively driven by a chemotactic gradient of sphingosine-1-phosphate (S1P).[7]

The concentration of S1P is high in the blood and lymph, but low within the lymph node parenchyma.[7] Lymphocytes express S1P1, a G protein-coupled receptor (GPCR), on their surface.[8][9] This receptor allows them to sense the S1P gradient, and signaling through S1P1 is essential to overcome local retention signals (e.g., from chemokine receptors like CCR7) and to exit the lymph node into the efferent lymph.[5][7] Therefore, the S1P/S1P1 signaling axis is a critical regulator of lymphocyte egress and the maintenance of normal lymphocyte counts in the peripheral blood.[4]

This compound Molecular Mechanism of Action

This compound functions as a potent S1P1 agonist.[3] Paradoxically, its agonistic action leads to a functional antagonism that underpins lymphopenia. Upon binding to S1P1, this compound triggers a cascade of intracellular events that mimic the natural ligand, S1P, but with sustained and profound consequences.

The key events initiated by this compound binding are:

-

Receptor Phosphorylation: this compound binding leads to the rapid and sustained phosphorylation of the S1P1 receptor.[1][3]

-

Receptor Internalization: Following phosphorylation, the receptor is marked for internalization. This compound stimulation causes the S1P1 receptor to move from the plasma membrane into intracellular multivesicular compartments.[1][3] This removes the receptor from the cell surface, rendering the lymphocyte unable to sense the external S1P gradient.

-

Receptor Ubiquitination: The internalized receptor is then ubiquitinated, a process that typically targets proteins for degradation.[3] This sustained down-modulation of surface S1P1 is the direct cause of lymphocyte sequestration.

By inducing the chronic internalization and degradation of S1P1, this compound effectively blinds lymphocytes to the egress signal, causing them to be trapped within the lymph nodes.[2][4] This sequestration leads to a rapid, dose-dependent, and significant drop in the number of circulating B and T lymphocytes in the blood.[3]

S1P1 Downstream Signaling Pathway

S1P1 couples exclusively to the Gi/o family of inhibitory G proteins.[8][10] Activation of S1P1 by this compound initiates a signaling cascade that involves both G protein-dependent and G protein-independent (via β-arrestin) pathways.

-

G-protein Dependent Pathway: Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, while the Gβγ subunits can activate other effectors, such as phospholipase C (PLC) and the Ras-Raf-MEK-ERK (MAPK) pathway.[10][11] this compound has been shown to activate p42/p44 MAPK (ERK) phosphorylation.[3]

-

β-arrestin Dependent Pathway: β-arrestin is recruited to the phosphorylated receptor.[11] This not only mediates receptor internalization but can also act as a scaffold for other signaling molecules, contributing to sustained ERK activation from endosomal compartments.[11][12]

Quantitative Data Summary

Preclinical studies provide robust quantitative evidence for the lymphopenic effects of this compound.

Table 1: In Vivo Efficacy of this compound in Mice

| Parameter | Vehicle Control | This compound (10 mg/kg, i.p.) | Percent Reduction | Citation |

| White Blood Cell Count | N/A | N/A | 64% | [3] |

| Circulating B-Lymphocytes | Baseline | Reduced | ~65% | [3] |

| Circulating T-Lymphocytes | Baseline | Reduced | ~85% | [3] |

| Time to Effect | N/A | 5 hours | N/A | [3] |

| Required Serum Conc. | N/A | ~50 nM | N/A | [3] |

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | This compound Conc. | Observation | Citation |

| Receptor Internalization | HEK293-S1P1-GFP | 500 nM | S1P1 translocation from membrane to intracellular vesicles | [1][3] |

| Receptor Phosphorylation | HEK293-S1P1-GFP | 500 nM | Rapid and sustained time-dependent phosphorylation | [1][3] |

| MAPK (ERK) Activation | CHO-K1 (transient) | EC50 range | Dose-dependent increase in p42/p44 MAPK activity | [3] |

Key Experimental Protocols

The following are summarized methodologies for the key experiments that established the mechanism of this compound.

S1P1 Receptor Internalization Assay

-

Objective: To visually confirm that this compound induces the internalization of the S1P1 receptor.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human S1P1 tagged with Green Fluorescent Protein (GFP) at the C-terminus.[3]

-

Protocol:

-

Plate HEK293-S1P1-GFP cells on glass coverslips and allow them to adhere.

-

Treat cells with a specified concentration of this compound (e.g., 500 nM) or vehicle control for a defined period (e.g., 30-60 minutes) at 37°C.[3]

-

Fix the cells using paraformaldehyde.

-

Mount the coverslips onto microscope slides.

-

Visualize the subcellular localization of S1P1-GFP using confocal fluorescence microscopy.

-

-

Expected Result: In vehicle-treated cells, GFP fluorescence is localized primarily at the plasma membrane. In this compound-treated cells, fluorescence shifts to intracellular, punctate vesicular structures, indicating receptor internalization.[3]

S1P1 Receptor Phosphorylation Assay

-

Objective: To determine if this compound stimulates the phosphorylation of the S1P1 receptor.

-

Cell Line: HEK293-S1P1-GFP cells.[3]

-

Protocol:

-

Culture cells in a phosphate-free medium.

-

Label the cells with 32P-orthophosphate to incorporate radioactive phosphate (B84403) into the cellular ATP pool.

-

Treat cells with this compound (e.g., 500 nM) for various time points.[3]

-

Lyse the cells and perform immunoprecipitation of the S1P1-GFP receptor using an anti-GFP antibody.

-

Separate the immunoprecipitated proteins via SDS-PAGE.

-

Transfer the proteins to a membrane and expose it to autoradiography film to detect the 32P signal.

-

-

Expected Result: A time-dependent increase in the radioactive signal on the band corresponding to S1P1-GFP indicates agonist-induced receptor phosphorylation.[3]

In Vivo Lymphopenia Assay

-

Objective: To quantify the effect of this compound on circulating lymphocyte counts in a living organism.

-

Animal Model: C57BL/6 mice.

-

Protocol:

-

Administer this compound (e.g., 10 mg/kg) or vehicle control to mice via intraperitoneal (i.p.) injection.[3]

-

At a specified time point post-injection (e.g., 5 hours), collect whole blood via cardiac puncture or tail bleed into EDTA-containing tubes.[3]

-

Perform a complete blood count (CBC) using an automated hematology analyzer to determine the total white blood cell count.

-

For differential counts, lyse red blood cells.

-

Stain the remaining cells with fluorescently-labeled antibodies specific for lymphocyte markers (e.g., anti-CD4 for T-helper cells, anti-CD8 for cytotoxic T-cells, and anti-B220 for B-cells).

-

Analyze the stained cells using a flow cytometer to determine the absolute numbers and percentages of different lymphocyte subsets.

-

-

Expected Result: A significant reduction in the absolute counts of total lymphocytes, B-cells, and T-cells in the blood of this compound-treated mice compared to vehicle-treated controls.[3]

Conclusion and Implications

The mechanism of this compound-induced lymphopenia is a clear example of functional antagonism driven by a potent agonist. By promoting the sustained internalization and functional removal of the S1P1 receptor from the lymphocyte surface, this compound effectively traps these immune cells in secondary lymphoid organs. This sequestration from the periphery is the direct cause of the observed lymphopenia.[2][3] Understanding this detailed mechanism is critical for the rational design and development of next-generation S1P1 modulators. The selectivity of this compound for S1P1 offers a more targeted approach compared to less selective compounds like FTY720, potentially reducing off-target effects while retaining the desired immunomodulatory action.[2] The principles outlined in this guide are fundamental for researchers and drug developers working on S1P receptor-targeted therapies for autoimmune and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Egress: a receptor-regulated step in lymphocyte trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Control of lymphocyte egress from lymph nodes through β2-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Control of lymphocyte egress from lymph nodes through β2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Sphingosine 1-phosphate receptor 1 (S1PR1) agonist this compound inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for CYM5442 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of CYM5442, a potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) agonist, in various mouse models. The information compiled herein, supported by experimental data, is intended to guide researchers in designing and executing studies involving this compound.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages of this compound in mouse models, detailing the model, mouse strain, dosage, administration route, and observed effects.

| Mouse Model | Mouse Strain | Dosage | Administration Route | Vehicle | Key Findings |

| Lymphopenia Induction | C57BL/6 | 10 mg/kg (single dose) | Intraperitoneal (i.p.) | Sterile Water | 64% reduction in total white blood cells 5 hours post-injection.[1] |

| Lymphopenia Induction | Not Specified | 2 mg/kg (single dose) | Intratracheal (i.t.) | Not Specified | Induction of lymphopenia.[2] |

| Acute Graft-versus-Host Disease (aGVHD) | BALB/c recipients, C57BL/6 donors | 3 mg/kg (daily, day -1 to +3) | Intraperitoneal (i.p.) | Water | Prolonged survival, reduced GVHD scores, and decreased macrophage infiltration in target organs.[3][4] |

Signaling Pathway and Mechanism of Action

This compound acts as a selective agonist for the S1P₁ receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that has two key consequences for immune cell trafficking and inflammation.

A. Induction of Lymphopenia: Activation of S1P₁ on lymphocytes in secondary lymphoid organs leads to the internalization and degradation of the receptor.[5] This functional antagonism prevents lymphocytes from sensing the natural S1P gradient that is higher in the blood and lymph, thereby inhibiting their egress from the lymph nodes and thymus. This sequestration of lymphocytes results in a transient and reversible reduction of circulating lymphocytes in the peripheral blood (lymphopenia).

B. Anti-inflammatory Effects: In endothelial cells, this compound-mediated S1P₁ activation can proceed through a β-arrestin-dependent pathway. This has been shown to inhibit the NF-κB signaling pathway, leading to the downregulation of chemokines such as CCL2 and CCL7.[3][4] These chemokines are crucial for the recruitment of monocytes and macrophages to sites of inflammation. By reducing their expression, this compound can diminish the infiltration of these inflammatory cells into tissues.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Tween 80

-

Sterile Water or Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

Protocol for Vehicle Formulation (DMSO/Tween 80/Water): This formulation is suitable for compounds with low water solubility.

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a final dosing concentration of 1 mg/mL, a 10 mg/mL stock in DMSO can be prepared.

-

In a sterile tube, add the required volume of the this compound/DMSO stock solution.

-

Add an equal volume of Tween 80 to the tube (e.g., for a 10:10:80 formulation, use equal parts of the 10% components).

-

Vortex the mixture thoroughly to ensure the compound and Tween 80 are well mixed with the DMSO.

-

Add the appropriate volume of sterile water or saline to achieve the final desired concentration and vehicle ratio (e.g., 8 parts water for a 10:10:80 formulation).

-

Vortex the final solution extensively to ensure homogeneity. The solution should be prepared fresh before each use.

Protocol for Aqueous Vehicle (Sterile Water): This is suitable if this compound is sufficiently soluble in water for the desired concentration.

-

Weigh the required amount of this compound powder.

-

Add the desired volume of sterile water.

-

Vortex or sonicate until the compound is completely dissolved.

Induction of Lymphopenia in Mice

This protocol describes a method to induce acute lymphopenia for studying the effects of lymphocyte sequestration.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Prepared this compound dosing solution (e.g., 10 mg/kg)

-

Vehicle control solution

-

Syringes and needles for intraperitoneal injection

-

Equipment for blood collection (e.g., EDTA-coated tubes)

-

Automated hematology analyzer or flow cytometer for blood cell analysis

Experimental Workflow:

Procedure:

-

Acclimatize C57BL/6 mice to the facility for at least one week before the experiment.

-

Prepare the this compound dosing solution and the vehicle control.

-

Inject the mice intraperitoneally with either the this compound solution (e.g., at a dose of 10 mg/kg) or the vehicle control. The injection volume should be adjusted based on the mouse's body weight (typically 100-200 µL).

-

House the mice under normal conditions for 5 hours post-injection.[1]

-

At the 5-hour time point, euthanize the mice and collect peripheral blood into EDTA-coated tubes to prevent coagulation.

-

Analyze the blood samples using an automated hematology analyzer for total white blood cell (WBC) counts.

-

For a more detailed analysis of lymphocyte subsets (T cells, B cells), perform flow cytometry using specific cell surface markers (e.g., CD3, CD4, CD8, B220).

Acute Graft-versus-Host Disease (aGVHD) Model

This protocol details the use of this compound to ameliorate aGVHD in a murine allogeneic bone marrow transplantation model.

Materials:

-

BALB/c and C57BL/6 mice (8-12 weeks old)

-

Irradiation source (e.g., X-ray or gamma-ray irradiator)

-

Bone marrow cells and splenocytes from C57BL/6 donor mice

-

Prepared this compound dosing solution (3 mg/kg)

-

Vehicle control solution

-

Syringes and needles for i.p. and intravenous injections

Experimental Workflow:

Procedure:

-

Treatment Initiation (Day -1): Begin daily intraperitoneal injections of this compound (3 mg/kg) or vehicle into the recipient BALB/c mice.[4]

-

Transplantation (Day 0):

-

Lethally irradiate the recipient BALB/c mice to ablate their hematopoietic system.

-

Prepare a single-cell suspension of bone marrow cells and splenocytes from donor C57BL/6 mice.

-

Intravenously inject the donor cells into the irradiated recipients.

-

Administer the daily dose of this compound or vehicle.

-

-

Continued Treatment (Days 1-3): Continue the daily i.p. injections of this compound or vehicle.[4]

-

Monitoring: Monitor the mice daily for survival, body weight changes, and clinical signs of aGVHD (e.g., weight loss, hunched posture, ruffled fur, skin lesions).

-

Endpoint Analysis: At a predetermined endpoint or upon euthanasia due to severe GVHD, harvest target organs (e.g., liver, lung, intestine) for histological analysis of GVHD pathology and for flow cytometric analysis of immune cell infiltration, particularly macrophages.

Concluding Remarks